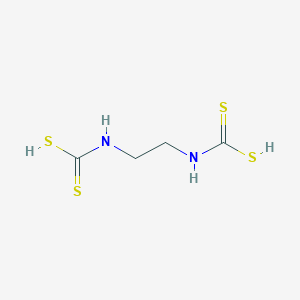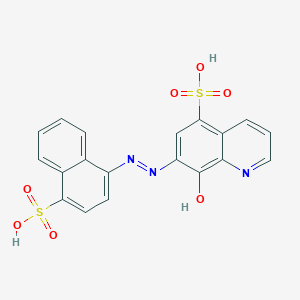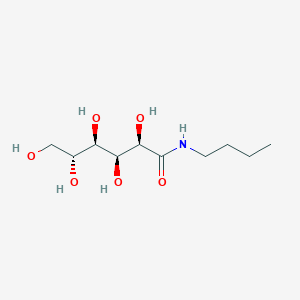
1,4-ジヒドロ-2,6-ジメチル-4-(4-フルオロフェニル)-3,5-ピリジンジカルボン酸ジエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C19H22FNO4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌剤
1,4-ジヒドロピリジン化合物は、抗癌剤としての可能性を示しています . それらは、マイクロ波照射下で、β-ジケトネート、芳香族アルデヒド、および酢酸アンモニウムの三成分一鍋縮合反応から調製されてきました . これらの化合物のいくつかは、強力なDNA切断活性を示しました .
DNA光切断
合成された1,4-ジヒドロピリジン化合物は、DNA光切断について評価されました . いくつかの化合物は、最小の結合エネルギーで良好なドッキング相互作用を示しました .
分子ドッキング研究
1,4-ジヒドロピリジン化合物について分子ドッキング研究が行われました . これらの研究は、B-DNAの結合部位内の活性化合物の分子間相互作用を理解するのに役立ちます .
SAR分析
1,4-ジヒドロピリジン化合物について、構造活性相関(SAR)分析が行われました . これは、分子の化学構造とその生物活性との関係を理解するのに役立ちます .
創薬と創薬
作用機序
Target of Action
It is known that 1,4-dihydropyridine compounds have been studied for their potential as anticancer agents . They are known to interact with DNA and can cause DNA photocleavage .
Mode of Action
It is known that some 1,4-dihydropyridine compounds can cause dna photocleavage . This suggests that they may interact with DNA in a way that leads to its cleavage when exposed to light, which could potentially disrupt the function of cancer cells.
Biochemical Pathways
Given its potential as an anticancer agent and its ability to cause dna photocleavage , it may be inferred that it affects pathways related to DNA repair and cell division.
Result of Action
It is known that some 1,4-dihydropyridine compounds can cause dna photocleavage . This could potentially lead to the death of cancer cells, as DNA damage can disrupt their ability to divide and function properly.
Action Environment
It is known that the synthesis of 1,4-dihydropyridine compounds can be performed using crystalline nano-zno in ethanol under microwave irradiation . This suggests that the synthesis process may be influenced by factors such as temperature and the presence of certain catalysts.
特性
IUPAC Name |
diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10,17,21H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITJZYHNAKUCFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350470 |
Source


|
| Record name | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58395-00-9 |
Source


|
| Record name | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














